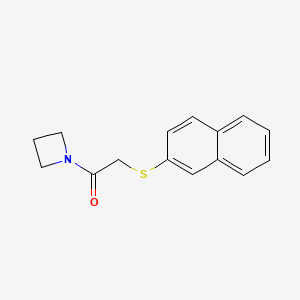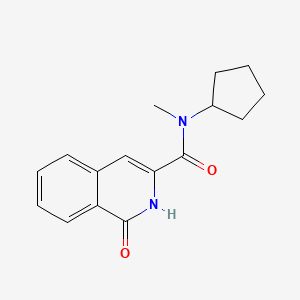
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide (abbreviated as CPIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. CPIQ is a small molecule that belongs to the class of isoquinoline carboxamides and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood, but it has been proposed that the compound may act through multiple pathways to exert its biological effects. In cancer cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection studies, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response genes. N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce cell cycle arrest, inhibit cell migration, and reduce the expression of oncogenes. In neuronal cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to increase the expression of antioxidant enzymes, reduce oxidative stress, and enhance neuronal survival. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways.
実験室実験の利点と制限
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for use in lab experiments, including its small size, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has not been extensively tested in vivo, and more studies are needed to determine its efficacy and safety in animal models.
将来の方向性
There are several future directions for research on N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, including the investigation of its potential applications in other areas of medicine and biology, such as cardiovascular disease, diabetes, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide and its interactions with other signaling pathways. The development of novel N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide derivatives with improved solubility and bioavailability may also be a promising area of research. Finally, the evaluation of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in preclinical and clinical trials may provide valuable information on its safety and efficacy as a potential therapeutic agent.
合成法
The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction and cyclization to yield N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been reported in several research articles, and the yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.
科学的研究の応用
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer research, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection studies, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)14-10-11-6-2-5-9-13(11)15(19)17-14/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGARSVYJURVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

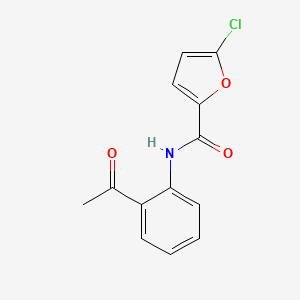

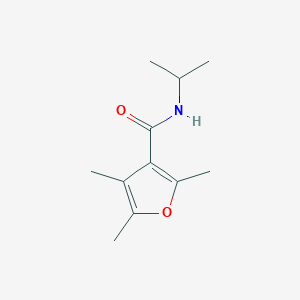


![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)

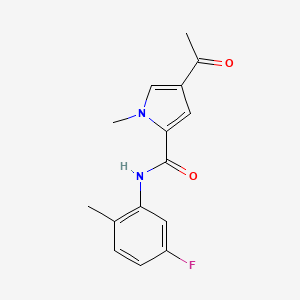

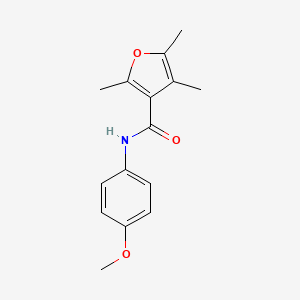
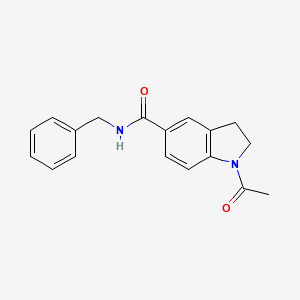
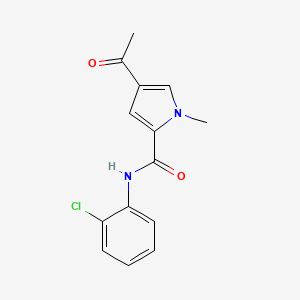
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
